![molecular formula C25H24N4O5S2 B2637317 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1189643-36-4](/img/structure/B2637317.png)
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
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Description
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O5S2 and its molecular weight is 524.61. The purity is usually 95%.
BenchChem offers high-quality 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
The compound has been involved in synthesis processes like heteroaromatic decarboxylative Claisen rearrangement reactions, contributing to the development of 2,3-disubstituted heteroaromatic products (Craig et al., 2005).
It serves as a precursor in the synthesis of novel compounds, like 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, indicating its versatility in chemical reactions (Hafez & El-Gazzar, 2017).
Biological and Pharmacological Properties
Research has shown its potential in developing new products with promising cytotoxic activity against various cancer cell lines (Abbas et al., 2015).
Some derivatives have shown potent and selective cytotoxic effects against leukemia cell lines, highlighting its significance in cancer research (Horishny et al., 2021).
Certain synthesized compounds involving this chemical have displayed antianaphylactic activity, suggesting their potential in treating allergic reactions (Wagner et al., 1993).
The compound has been used in the synthesis of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines with noted anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Novel thienopyrimidine linked rhodanine derivatives synthesized from this compound have shown significant antimicrobial potency against various bacterial and fungal strains (Kerru et al., 2019).
Research has demonstrated its role in the synthesis of compounds with potential as thymidylate synthase inhibitors, aiming at anti-tumor applications (Gangjee et al., 2004).
Additional Applications
The compound's derivatives have been explored for their chemical reactivity, forming diverse nitrogen heterocyclic compounds with various biological activities (Farouk et al., 2021).
It has been a key starting material in the synthesis of furo- and thieno-〔3,2-c〕pyridine derivatives, highlighting its utility in developing new heterocyclic compounds (Maruoka et al., 2010).
properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S2/c1-15(30)28-9-8-19-20(13-28)36-23-22(19)24(32)29(12-18-7-4-10-34-18)25(27-23)35-14-21(31)26-16-5-3-6-17(11-16)33-2/h3-7,10-11H,8-9,12-14H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXOITDPJCOZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)OC)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide |
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